Estradiol 3-glucuronide

Beschreibung

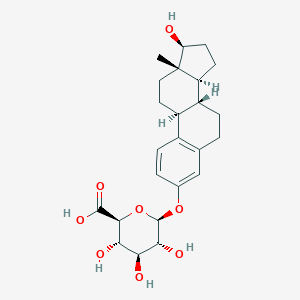

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O8/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30)/t14-,15-,16+,17+,18+,19+,20-,21+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOHJTRCBBDUOW-QXYWQCSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60934579 | |

| Record name | Estradiol 3-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60934579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 17-beta-Estradiol-3-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15270-30-1 | |

| Record name | Estradiol 3-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15270-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol-3-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015270301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol 3-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60934579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estradiol 3-glucuronide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32835P5TLT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 17-beta-Estradiol-3-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Transport Dynamics and Cellular Disposition of 17beta Estradiol 3 Beta D Glucuronide

Membrane Transporter Systems

The movement of 17beta-Estradiol 3-(beta-D-glucuronide) across cellular membranes is not a passive process but is facilitated by specific transporter systems. These protein super-families play essential roles in the vectorial transport of the compound from the bloodstream, through hepatocytes, and ultimately into the bile for elimination.

The ABC transporter superfamily utilizes the energy from ATP hydrolysis to actively pump substrates across biological membranes. Several members of this family have been identified as key players in the efflux of 17beta-Estradiol 3-(beta-D-glucuronide) from cells.

Multidrug Resistance-Associated Protein 2 (MRP2), also known as the canalicular multispecific organic anion transporter (cMOAT), is a critical transporter located on the apical membrane of hepatocytes. It plays a primary role in the biliary excretion of numerous compounds, including glucuronide conjugates. nih.gov Research has definitively identified 17beta-Estradiol 3-(beta-D-glucuronide) as a substrate for MRP2. nih.govcaymanchem.com

Studies using membrane vesicles from Sf9 cells infected with recombinant baculovirus containing the rat Mrp2 coding region demonstrated ATP-dependent transport of 17beta-Estradiol 3-(beta-D-glucuronide). nih.gov The transport kinetics revealed an S₅₀ (substrate concentration at half-maximal velocity) of 55.7 µM and a Vmax of 326 pmol/mg⁻¹/min⁻¹. nih.gov Other studies have reported a Km value of 122 µM for MRP2-mediated transport. caymanchem.com This compound is a noncholestatic regioisomer of the well-known cholestatic agent 17beta-Estradiol 17-(beta-D-glucuronide), and it competes with its isomer for MRP2-mediated transport, exhibiting an IC₅₀ value of 14.2 µM. nih.govcaymanchem.com However, unlike its 17-glucuronide counterpart, 17beta-Estradiol 3-(beta-D-glucuronide) does not appear to activate the allosteric site on the MRP2 transporter. nih.gov

| Kinetic Parameter | Reported Value | Reference |

|---|---|---|

| S₅₀ | 55.7 µM | nih.gov |

| Vmax | 326 pmol/mg⁻¹/min⁻¹ | nih.gov |

| Km | 122 µM | caymanchem.com |

| Km | 180 - 790 µM | nih.gov |

| IC₅₀ (vs. E2-17G) | 14.2 µM | caymanchem.com |

MRP3 is another member of the ABC transporter family primarily located on the basolateral membrane of hepatocytes, which faces the sinusoidal blood. helsinki.fisolvobiotech.com Its function is to efflux substrates from the liver back into the bloodstream. 17beta-Estradiol 3-(beta-D-glucuronide) has been identified as a substrate for MRP3. nih.gov This transporter shows a relatively high affinity for this compound, with reported Km values below 20 µM. nih.gov The action of MRP3 provides an alternative route for the elimination of hepatic metabolites, particularly under conditions where biliary excretion via MRP2 is impaired. nih.gov

In contrast, the involvement of MRP4 in the transport of 17beta-Estradiol 3-(beta-D-glucuronide) appears to be minimal. Studies have shown that MRP4, which can also be found on the basolateral membrane of hepatocytes, does not transport this specific estrogen conjugate at considerable rates. nih.gov It has been reported to be a low-affinity inhibitor of MRP4, with an IC₅₀ value of approximately 100 µM. caymanchem.com

The Breast Cancer Resistance Protein (BCRP), another ABC efflux transporter, is expressed on the apical membrane of hepatocytes and other epithelial cells. helsinki.fi BCRP is known to transport a wide range of substrates, including conjugated organic anions like glucuronide and sulfate (B86663) conjugates. nih.gov Vesicular transport assays have confirmed that 17beta-Estradiol 3-(beta-D-glucuronide) is a substrate for BCRP. nih.govnih.gov In fact, BCRP transports this compound at rates significantly higher than those observed for MRP2 and at levels comparable to or exceeding those of MRP3. nih.gov Transport screening assays revealed that BCRP transported 17beta-Estradiol 3-(beta-D-glucuronide) at rates 10-fold higher than another estrogen conjugate, estrone-3-sulfate. nih.gov

The OATP family of transporters is responsible for the uptake of a wide variety of endogenous and xenobiotic compounds from the blood into cells, particularly into hepatocytes. nih.gov These transporters are located on the basolateral membrane of hepatocytes and are a crucial first step in the hepatic clearance of many substances.

Detailed studies have demonstrated that 17beta-Estradiol 3-(beta-D-glucuronide) is a substrate for several human OATP isoforms, facilitating its uptake from the bloodstream into the liver. nih.gov Specifically, it is transported by OATP1B1, OATP1B3, and OATP2B1. nih.gov The affinity of these transporters for 17beta-Estradiol 3-(beta-D-glucuronide) varies.

Research has determined the following kinetic parameters:

OATP1B1: Km of 16.0 µM nih.gov

OATP1B3: Km of 23.8 µM nih.gov

OATP2B1: Km of 6.4 µM nih.gov

These findings indicate that OATP2B1 possesses the highest affinity and transport efficiency for 17beta-Estradiol 3-(beta-D-glucuronide). nih.gov It is suggested that at low physiological concentrations, this compound is selectively transported by OATP2B1. nih.gov The efficient uptake by these OATPs, followed by efflux into bile via apical transporters like MRP2 and BCRP, constitutes the vectorial transport pathway for the hepatic disposition of 17beta-Estradiol 3-(beta-D-glucuronide). nih.gov

| Transporter | Km Value (µM) | Reference |

|---|---|---|

| OATP1B1 | 16.0 | nih.gov |

| OATP1B3 | 23.8 | nih.gov |

| OATP2B1 | 6.4 | nih.gov |

Organic Anion Transporting Polypeptides (OATPs)

Differential Transport by OATP Subtypes (OATP1A2, OATP1B1, OATP1B3, OATP1C1, OATP3A1)

The transport of 17beta-Estradiol 3-(beta-D-glucuronide) across cellular membranes is a critical process in its disposition and is mediated by various transporters, particularly members of the Organic Anion Transporting Polypeptide (OATP) family. These transporters exhibit differential substrate specificities and transport kinetics, influencing the compound's distribution and clearance.

OATP1A2: This transporter is expressed in various tissues, including the intestine, liver, kidney, and the blood-brain barrier. solvobiotech.com While OATP1A2 is known to transport a range of amphipathic organic anions, including conjugated steroids, specific kinetic data for 17beta-Estradiol 3-(beta-D-glucuronide) transport by OATP1A2 is not extensively detailed in the current literature. solvobiotech.com However, studies have shown that flavonoids can inhibit OATP1A2-mediated uptake of the related compound, estradiol-17β-glucuronide, suggesting a potential interaction with estrogen glucuronides. solvobiotech.com

OATP1B1 and OATP1B3: These two OATPs are predominantly expressed on the basolateral membrane of human hepatocytes and play a crucial role in the hepatic uptake of numerous endogenous compounds and xenobiotics from the blood. nih.govtandfonline.comtandfonline.com Both OATP1B1 and OATP1B3 have been identified as key transporters for 17beta-Estradiol 3-(beta-D-glucuronide).

Research has demonstrated that 17beta-Estradiol 3-(beta-D-glucuronide) is a substrate for both OATP1B1 and OATP1B3. nih.gov The transport kinetics vary between the two subtypes, with OATP1B1 generally showing a higher affinity for this substrate. nih.gov In addition to direct transport, various substances can inhibit the uptake mediated by these transporters, indicating a potential for drug-drug interactions. nih.govpharmgkb.org For example, clotrimazole (B1669251) has been shown to competitively inhibit OATP1B1-mediated transport of estradiol-17β-glucuronide. pharmgkb.org Genetic polymorphisms in the genes encoding OATP1B1 and OATP1B3 can also alter their transport function, potentially affecting the circulating levels of endogenous substrates like estrogen glucuronides. tandfonline.comtandfonline.com

| OATP Subtype | Michaelis-Menten Constant (Km) in µM | Reference |

|---|---|---|

| OATP1B1 | 16.0 | nih.gov |

| OATP1B3 | 23.8 | nih.gov |

OATP1C1: Expressed significantly in the brain capillary endothelial cells and the choroid plexus, OATP1C1 is crucial for transporting substances across the blood-brain and blood-cerebrospinal fluid barriers. nih.govoup.com It is characterized as a high-affinity transporter for thyroxine (T4). oup.commdpi.com OATP1C1 also transports metabolites of steroid hormones, including 17-(β-D-glucuronic acid) estradiol (B170435). nih.govmdpi.com However, it is considered a less efficient transporter for estradiol-17β-glucuronide compared to its primary substrate, T4. researchgate.net

OATP3A1: This transporter has a wide tissue distribution, with high expression in the human brain and testis. frontiersin.org Its known physiological substrates include estrone-3-sulfate, prostaglandins (B1171923) E1 and E2, vasopressin, and thyroxine. frontiersin.org While it transports other steroid conjugates, direct evidence and detailed kinetic studies specifically documenting the transport of 17beta-Estradiol 3-(beta-D-glucuronide) by OATP3A1 are limited in the available scientific literature. frontiersin.org

Intracellular and Extracellular Distribution Patterns

Following its formation, primarily in the liver, 17beta-Estradiol 3-(beta-D-glucuronide) is distributed into various tissues and cellular compartments, a process governed by its physicochemical properties and interactions with membrane transporters. wikipedia.org

17beta-Estradiol 3-(beta-D-glucuronide) is prominently found in tissues central to its metabolism and excretion. nih.govhmdb.ca

Liver: As the primary site of estradiol glucuronidation, the liver contains significant concentrations of this conjugate. wikipedia.org Hepatic transporters like OATP1B1 and OATP1B3 facilitate its uptake from the bloodstream into hepatocytes. nih.gov Subsequently, efflux transporters such as Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP) mediate its secretion into the bile for elimination. nih.govnih.gov

Kidney: The kidney is another key organ in the disposition of 17beta-Estradiol 3-(beta-D-glucuronide). nih.govhmdb.canih.gov It is involved in the filtration and active secretion of the conjugate from the blood into the urine, contributing to its systemic clearance. wikipedia.orgnih.gov

The distribution of 17beta-Estradiol 3-(beta-D-glucuronide) within cells is compartmentalized, reflecting its site of synthesis and pathways of transport.

Endoplasmic Reticulum (ER): The synthesis of 17beta-Estradiol 3-(beta-D-glucuronide) from estradiol occurs in the lumen of the endoplasmic reticulum, catalyzed by UDP-glucuronosyltransferase enzymes. nih.govnih.gov Consequently, the newly formed conjugate must be transported out of the ER into the cytoplasm to reach the plasma membrane for efflux from the cell. nih.gov Studies on the related isomer, estradiol-17β-glucuronide, have indicated the presence of transport systems in the ER membrane that facilitate its translocation into the cytoplasm. nih.gov

Cytoplasm: The cytoplasm is a transient compartment for 17beta-Estradiol 3-(beta-D-glucuronide) as it moves from the endoplasmic reticulum to the cell surface for export. nih.govhmdb.ca

Extracellular Space: As a highly water-soluble molecule, 17beta-Estradiol 3-(beta-D-glucuronide) is found in extracellular fluids, including blood plasma, from where it is transported to organs of elimination like the liver and kidney. wikipedia.orgnih.govhmdb.ca Its presence in the extracellular space facilitates its transport throughout the body.

| Location Type | Specific Location | Reference |

|---|---|---|

| Tissue | Liver | wikipedia.orgnih.govhmdb.ca |

| Kidney | nih.govhmdb.ca | |

| Subcellular | Endoplasmic Reticulum | nih.govnih.gov |

| Cytoplasm | nih.govhmdb.ca | |

| Extracellular Space | nih.govhmdb.ca |

Physiological and Biochemical Significance of 17beta Estradiol 3 Beta D Glucuronide

Regulation of Endogenous Estradiol (B170435) Levels through Glucuronidation

Glucuronidation is a pivotal metabolic pathway responsible for the biotransformation and subsequent elimination of a wide array of endogenous and exogenous compounds, including steroid hormones. In the context of estrogen metabolism, the conjugation of 17beta-estradiol at the 3-hydroxyl position to form 17beta-Estradiol 3-(beta-D-glucuronide) is a key mechanism for regulating the bioavailability of the active hormone.

Modulation of Estrogen Receptor Signaling by Conjugated Estrogens

While 17beta-Estradiol 3-(beta-D-glucuronide) is largely considered an inactive metabolite, it can indirectly modulate estrogen receptor (ER) signaling. This modulation is primarily dependent on the enzymatic activity within specific target tissues.

The estrogenic activity of 17beta-Estradiol 3-(beta-D-glucuronide) is predominantly realized through its conversion back to the parent compound, 17beta-estradiol. Tissues that express the enzyme β-glucuronidase can cleave the glucuronic acid group, releasing free estradiol that is then able to bind to and activate estrogen receptors. nih.gov Therefore, 17beta-Estradiol 3-(beta-D-glucuronide) can act as a circulating reservoir that, upon entering specific tissues like the mammary gland, can be reactivated to exert localized estrogenic effects. nih.gov There is currently a lack of substantial scientific evidence to suggest that 17beta-Estradiol 3-(beta-D-glucuronide) possesses direct anti-estrogenic properties. Its primary influence on estrogenic signaling appears to be through its role as a pro-hormone.

Direct binding studies have indicated that 17beta-Estradiol 3-(beta-D-glucuronide) has a significantly lower affinity for the classical nuclear estrogen receptors, ERα and ERβ, compared to its parent compound, 17beta-estradiol. Research on the binding of its isomer, estradiol 17-beta-(beta-D-glucuronide), to liver plasma membranes has shown that it interacts with both high- and low-affinity binding sites, with 17beta-Estradiol 3-(beta-D-glucuronide) competing for the low-affinity site. nih.gov

With regard to the G protein-coupled estrogen receptor (GPER), studies on the isomeric compound, estradiol 17β-D-glucuronide, have reported a low binding affinity. nih.gov It is important to note that specific and direct binding affinity data for 17beta-Estradiol 3-(beta-D-glucuronide) to ERα, ERβ, and GPER are not extensively documented in the current scientific literature, and interpretations can be complicated by potential hydrolysis back to estradiol. nih.gov

| Receptor | Ligand | Binding Affinity Data |

| Estrogen Receptors (General) | 17beta-Estradiol 3-(beta-D-glucuronide) | Relative binding affinity is significantly lower than 17beta-estradiol. |

| Liver Plasma Membrane Sites | 17beta-Estradiol 3-(beta-D-glucuronide) | Competes for the low-affinity binding site. nih.gov |

| GPER | Estradiol 17β-D-glucuronide (isomer) | Low binding affinity reported. nih.gov |

Anti-inflammatory and Antioxidant Activities

The parent hormone, 17beta-estradiol, is well-documented to possess both anti-inflammatory and antioxidant properties. nih.govnih.gov It can suppress inflammatory responses and protect against oxidative stress. nih.govnih.gov However, there is a lack of direct evidence to suggest that 17beta-Estradiol 3-(beta-D-glucuronide) itself exhibits these activities. It is generally understood that any observed anti-inflammatory or antioxidant effects in tissues capable of its metabolism are likely attributable to the local conversion of the glucuronide conjugate back into the active 17beta-estradiol. The glucuronidation process is primarily a mechanism for inactivation and detoxification, and as such, the conjugate is not expected to retain the direct biological activities of the parent molecule.

Role in Futile Cycling and Hormonal Homeostasis

In the liver, after its formation, 17beta-Estradiol 3-(beta-D-glucuronide) can be effluxed into the bile for elimination. However, it can also be a substrate for various transporters that may facilitate its movement back into circulation or its re-entry into hepatocytes. Within the cell, it can be deconjugated back to estradiol, which can then re-enter the glucuronidation pathway. This interplay between phase II metabolizing enzymes (like UGTs) and transporters (such as multidrug resistance-associated proteins) creates a dynamic equilibrium that fine-tunes the intracellular and circulating concentrations of both the active hormone and its conjugates. nih.govresearchgate.net This futile cycling, therefore, is not merely a wasteful process but a sophisticated regulatory mechanism that helps to maintain precise hormonal balance.

Analytical Methodologies for 17beta Estradiol 3 Beta D Glucuronide Quantification in Research

Advanced Chromatographic and Spectrometric Techniques

Chromatography coupled with mass spectrometry stands as a cornerstone for the specific and sensitive quantification of steroid conjugates. These methods offer high resolution and the ability to distinguish between structurally similar isomers.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the direct measurement of 17beta-Estradiol 3-(beta-D-glucuronide) in biological fluids. nih.gov This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The LC component separates the target analyte from other compounds in the sample, while the MS/MS system provides definitive identification and quantification based on the mass-to-charge ratio of the precursor ion and its specific fragment ions. nih.gov

Researchers have developed and validated highly sensitive LC-MS/MS methods capable of measuring various estrogen glucuronides, including 17beta-Estradiol 3-(beta-D-glucuronide), in serum. nih.gov These assays often employ electrospray ionization (ESI) in negative ion mode, which is well-suited for analyzing acidic molecules like glucuronides. The technique is valued for its ability to directly measure the conjugated metabolite without the need for enzymatic hydrolysis, which was a necessary step in older methods. nih.gov This direct measurement approach improves accuracy and reduces sample preparation complexity. Tandem MS can also be used to determine the relative composition of isomers in a mixture by exploiting differences in their collision-induced dissociation (CID) fragmentation patterns. nih.gov

| Parameter | Value |

|---|---|

| Sensitivity (Limit of Quantification) | ≥ 5 pg/mL |

| Applicable Range | 5 - 1000 pg/mL |

| Accuracy | 90 - 111% |

| Reproducibility (CV) | 1.4 - 13.3% |

To enhance the sensitivity and throughput of LC-MS analysis, especially for samples with low analyte concentrations like environmental water, online solid-phase extraction (SPE) is often employed. lcms.czresearchgate.net This automated approach integrates sample cleanup and pre-concentration directly with the LC-MS system. researchgate.net In this setup, the sample is loaded onto a preparative SPE column where the analyte of interest, such as 17beta-Estradiol 3-(beta-D-glucuronide), is retained while interfering matrix components are washed away. lcms.cz A valve switch then elutes the trapped analyte from the SPE column directly onto the analytical LC column for separation and subsequent detection. lcms.czresearchgate.net

This technique significantly reduces manual sample handling, minimizes potential contamination, and allows for the analysis of larger sample volumes, thereby improving detection limits. lcms.cz Coupling online SPE with high-resolution mass spectrometers, such as an ion-trap time-of-flight (IT-TOF) mass spectrometer, provides excellent mass accuracy and comprehensive MSn data. This enables confident structural assignment and the qualitative detection of trace amounts of estrogen conjugates in various aqueous samples. lcms.cz

Radioimmunoassay (RIA) for Specific Detection

Radioimmunoassay (RIA) is a classic immunological technique that has been successfully applied to the direct measurement of estrogen glucuronides in biological fluids, particularly urine. nih.govportlandpress.com This method is based on the principle of competitive binding, where the target analyte (17beta-Estradiol 3-(beta-D-glucuronide)) in a sample competes with a radiolabeled version of the analyte for a limited number of binding sites on a specific antibody. The amount of radioactivity measured is inversely proportional to the concentration of the analyte in the sample.

Direct RIAs have been developed that are rapid, reliable, and accurate for quantifying various estrogen metabolites without extensive sample pretreatment. portlandpress.com These assays have proven useful in clinical research, for example, in monitoring the excretion patterns of hormones throughout the menstrual cycle. nih.gov While LC-MS/MS offers greater specificity, RIA remains a valuable tool due to its high sensitivity and cost-effectiveness, though it is subject to potential cross-reactivity with structurally related compounds. nih.gov

Application of Deuterated Internal Standards in Quantification Assays

The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, is a critical component of modern quantitative bioanalytical methods, especially those using LC-MS/MS. lumiprobe.comkcasbio.com A deuterated internal standard, such as a deuterium-labeled version of 17beta-Estradiol 3-(beta-D-glucuronide), is a form of the analyte where one or more hydrogen atoms have been replaced by deuterium. lumiprobe.com

This standard is added to the biological sample at a known concentration at the beginning of the sample preparation process. Because it is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. kcasbio.com However, due to the mass difference, it is distinguishable from the endogenous analyte by the mass spectrometer. The primary reason for using a SIL-IS is to correct for variability during sample preparation and analysis, most notably the "matrix effect," where other components in the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate results. kcasbio.com By measuring the ratio of the analyte's response to the internal standard's response, these variations can be normalized, significantly improving the accuracy, precision, and reliability of the quantification. kcasbio.com

Method Validation and Performance Characteristics in Biological Matrices (e.g., Cell Culture, Urine, Bile)

For any analytical method to be considered reliable for research, it must undergo a thorough validation process. europa.eu Method validation establishes, through laboratory studies, that the performance characteristics of the method are suitable and reliable for its intended analytical applications. europa.eu This is particularly important when measuring analytes in complex biological matrices such as cell culture media, urine, and bile, where endogenous substances can interfere with the assay. europa.eunih.gov

A full validation assesses several key parameters to demonstrate the method's reliability. europa.eu

| Validation Parameter | Description |

|---|---|

| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or endogenous matrix components. europa.eu |

| Accuracy | The closeness of the measured value to the true value. It is often assessed by analyzing samples with known concentrations and is typically reported as percent recovery. nih.gov |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the coefficient of variation (CV) for a series of measurements. nih.gov |

| Linearity and Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. nih.gov |

| Recovery | The efficiency of the extraction procedure of an analytical method, determined by comparing the analytical response from an extracted sample to the response of a standard solution containing the analyte at the same concentration. |

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw cycles, long-term storage). |

For example, a validated LC-MS/MS method for estrogen glucuronides in serum demonstrated an accuracy of 90-111% and a reproducibility (precision) with a coefficient of variation between 1.4% and 13.3%. nih.gov Such validation ensures that the data generated are accurate and can be confidently interpreted in research settings, from studying hormone metabolism in cancer cell lines to analyzing excretion products in urine. nih.gov

Interactions and Cross Talk Within Biochemical Systems

Interactions with Other Steroid Conjugates (e.g., Estradiol (B170435) 17beta-Glucuronide, Estrone Sulfate)

The biochemical journey of 17beta-Estradiol 3-(beta-D-glucuronide) is not isolated; it involves significant interactions with other steroid conjugates, particularly its positional isomer, estradiol 17beta-glucuronide (E2-17G), and the most abundant circulating estrogen conjugate, estrone sulfate (B86663) (E1S) wikipedia.orgnih.gov. These interactions primarily occur at the level of transport proteins, which govern their disposition within and efflux from cells.

Estradiol 3-glucuronide (E2-3G) and E2-17G exhibit complex competitive interactions for the same transport proteins. nih.gov Research on the multidrug resistance-associated protein 2 (Mrp2) has shown that both E2-3G and E2-17G are substrates for this transporter. nih.gov However, their interaction is not straightforward. E2-3G competitively inhibits the transport of E2-17G. nih.gov Conversely, E2-17G only partially inhibits the transport of E2-3G, suggesting a more complex allosteric interaction rather than simple competition. nih.gov E2-17G appears to bind to an allosteric site on the transporter that is not activated by E2-3G. nih.gov Studies using HeLa cells transfected with the organic anion-transporting polypeptide (oatp) found that while E2-17G is a high-affinity substrate, other steroid conjugates, including those with a sulfate group, can compete for transport. nih.gov The strength of the negative charge at the 3 or 17 position is a key determinant for the affinity to this transporter. nih.gov

The transport mechanisms for steroid conjugates like estradiol-17β-glucuronide and estrone-3-sulfate are distinct, suggesting different transport systems are involved in their movement across the endoplasmic reticulum membrane. nih.govnih.gov While E2-17G shows a rapid, asymmetric efflux from the endoplasmic reticulum, estrone-3-sulfate uptake is time-dependent and can be influenced by the inhibition of steroidsulfatase. nih.govnih.gov This differentiation in transport highlights the specificity of cellular processes in handling various steroid conjugates.

Table 1: Comparative Interactions of Estradiol Glucuronide Isomers with the Mrp2 Transporter

| Feature | 17beta-Estradiol 3-(beta-D-glucuronide) (E2-3G) | Estradiol 17beta-glucuronide (E2-17G) |

| Transport by Mrp2 | Yes | Yes nih.gov |

| Inhibition of E2-17G Transport | Complete and competitive (IC50 = 14.2 µM) nih.gov | N/A |

| Inhibition of E2-3G Transport | N/A | Partial (inhibited only 53% of transport, IC50 = 33.4 µM) nih.gov |

| Interaction Type | Competitive substrate nih.gov | Competitive substrate, also binds to an allosteric site nih.gov |

Interplay with Bilirubin Glucuronidation and UGT1A1 Activity

The formation of 17beta-Estradiol 3-(beta-D-glucuronide) is intricately linked to bilirubin metabolism through their shared primary catalyzing enzyme, UDP-glucuronosyltransferase 1A1 (UGT1A1). nih.govoup.com UGT1A1 is a major phase II metabolism enzyme responsible for the glucuronidation of numerous endogenous compounds, including bilirubin, and xenobiotics. nih.gov In the human liver, estradiol-3-glucuronidation is primarily catalyzed by UGT1A1 and the formation of this conjugate is highly correlated with bilirubin glucuronidation. nih.gov

The kinetic profiles of the two reactions catalyzed by recombinant UGT1A1 are notably different. Bilirubin glucuronidation follows typical Michaelis-Menten (hyperbolic) kinetics. nih.gov In contrast, estradiol-3-glucuronidation exhibits autoactivation, resulting in a sigmoidal kinetic profile that is best described by the Hill equation. nih.govoup.com Despite these kinetic differences, the two substrates mutually inhibit the metabolism of the other, indicating they compete for the enzyme's active site. nih.gov

Due to technical challenges in measuring bilirubin glucuronidation, estradiol-3-glucuronidation is often used as a reliable in vitro surrogate for assessing UGT1A1 activity and predicting drug interactions with bilirubin metabolism. nih.gov Studies comparing the inhibition potentials of various compounds on both processes have shown a strong correlation between the IC50 values for estradiol-3-glucuronidation and bilirubin glucuronidation (R² = 0.9604). researchgate.net However, some compounds, such as daidzein and ethinylestradiol, can cause activation of estradiol-3-glucuronidation while still inhibiting bilirubin glucuronidation, a caveat to be considered when using this surrogate model. nih.govresearchgate.net

Table 2: Kinetic Parameters for UGT1A1-Catalyzed Glucuronidation

| Substrate | Kinetic Model | Key Parameters | Reference |

| Bilirubin | Michaelis-Menten (Hyperbolic) | Follows classic enzyme kinetics. | nih.gov |

| 17beta-Estradiol | Hill Equation (Sigmoidal) | Exhibits autoactivation (homotropic cooperativity). | nih.gov |

Table 3: Effects of Select Compounds on UGT1A1-Mediated Glucuronidation

| Compound | Effect on Estradiol-3-Glucuronidation | Effect on Bilirubin Glucuronidation | Reference |

| Daidzein | Concentration-dependent activation | Inhibition | nih.govresearchgate.net |

| Ethinylestradiol | Concentration-dependent activation | Inhibition | nih.govresearchgate.net |

| SN-38 | Partial inhibition | Weak inhibition | nih.gov |

| Tangeretin | Potent inhibition | Inhibition | researchgate.net |

Influence of Environmental Factors on Conjugation and Metabolism in Research Settings

The conjugation and metabolism of 17beta-estradiol, leading to the formation of 17beta-Estradiol 3-(beta-D-glucuronide), can be significantly influenced by various environmental factors. skums.ac.ir These factors include exposure to endocrine-disrupting chemicals (EDCs), such as xenoestrogens and phytoestrogens, which can mimic or interfere with the action of endogenous estrogens. skums.ac.irmdpi.comascelibrary.org

In research settings, particularly in aquatic environments, compounds like bisphenol A (BPA), nonylphenol, and octylphenol have been shown to have estrogenic activities and can impact the metabolism of natural estrogens in organisms like fish. dphen1.com For instance, high glucuronidation activity of environmental estrogens like BPA has been observed in the intestines of carp. dphen1.com In male rats, BPA is glucuronidated by the UGT2B1 isoform, demonstrating that xenobiotics can be substrates for the same class of enzymes that metabolize endogenous steroids. researchgate.net The presence of EDCs in wastewater effluents is a major concern, as they can lead to reproductive abnormalities in wildlife by disrupting normal hormonal pathways. ascelibrary.orgnih.gov

Phytoestrogens, such as the isoflavone daidzein found in soy, can also modulate estradiol glucuronidation. Daidzein has been shown to specifically activate the UGT1A1-mediated 3-glucuronidation of estradiol, thereby potentially enhancing its metabolic clearance, without affecting the 17-glucuronidation pathway. oup.com

Physical environmental factors also play a role in research settings. Studies on the enzymatic degradation of 17beta-estradiol have shown that factors such as pH, temperature, and the presence of substances like humic acid can influence the rate of its transformation. nih.gov

Table 4: Influence of Selected Environmental Factors on Estradiol Metabolism

| Factor | Type | Effect on Estradiol Metabolism/Glucuronidation | Research Context |

| Bisphenol A (BPA) | Xenoestrogen | Substrate for glucuronidation; can interfere with endogenous estrogen metabolism. dphen1.comresearchgate.net | Aquatic toxicology; studies on endocrine disruption. dphen1.comnih.gov |

| Nonylphenol | Xenoestrogen | Induces estrogenic effects, implying an impact on estrogen pathways. dphen1.com | Environmental health studies on fish and wildlife. mdpi.comdphen1.com |

| Daidzein | Phytoestrogen | Activates UGT1A1-mediated 3-glucuronidation of estradiol. oup.com | In vitro studies using human liver microsomes. oup.com |

| pH | Physical Factor | Affects the rate of enzymatic transformation of estradiol. nih.gov | Environmental remediation research. nih.gov |

| Temperature | Physical Factor | Influences the rate of enzymatic transformation of estradiol. nih.gov | Environmental remediation research. nih.gov |

Future Directions in 17beta Estradiol 3 Beta D Glucuronide Research

Elucidation of Uncharacterized Biological Activities and Mechanisms

Historically, the glucuronidation of estrogens has been viewed as a primary pathway for detoxification and excretion. oup.comnih.gov This process converts lipophilic estrogens into more water-soluble molecules, facilitating their elimination through urine and bile. oup.comwikipedia.org Conjugated estrogens, including 17beta-Estradiol 3-(beta-D-glucuronide), are not considered significant ligands for nuclear estrogen receptors (ERs) and are therefore generally thought to be biologically inactive in their conjugated form. oup.comnih.gov

However, the biological role of estrogen glucuronides is more complex and remains an underinvestigated area. oup.com One key mechanism for indirect biological activity is enzymatic deconjugation. In tissues that express the enzyme β-glucuronidase, such as the mammary gland, estrogen glucuronides can be hydrolyzed back into their potent, unconjugated forms. wikipedia.orgwikipedia.org This local reactivation suggests that 17beta-Estradiol 3-(beta-D-glucuronide) could serve as a precursor, contributing to the pool of active estrogens in specific tissues. wikipedia.org

Further research is needed to explore other potential biological activities. For instance, its positional isomer, estradiol (B170435) 17β-glucuronide, has been identified as an agonist for the G protein-coupled estrogen receptor (GPER), a membrane estrogen receptor. wikipedia.org Whether 17beta-Estradiol 3-(beta-D-glucuronide) shares this or other novel signaling capabilities is currently unknown and represents a significant gap in our knowledge.

Significant differences in the biological effects of positional isomers have been noted. Estradiol 17β-glucuronide is a known cholestatic agent, capable of impairing bile flow, putatively through its interaction with hepatocyte efflux transporters like Multidrug Resistance-Associated Protein 2 (MRP2). oup.comnih.gov In contrast, 17beta-Estradiol 3-(beta-D-glucuronide) is described as noncholestatic. nih.govcaymanchem.com Both isomers are substrates for the MRP2 transporter, but they interact with it differently. nih.gov While estradiol 17β-glucuronide binds to both a transport site and an allosteric site on MRP2, leading to positive cooperativity and activating its own transport, 17beta-Estradiol 3-(beta-D-glucuronide) acts only as a competitive substrate at the transport site and does not activate the allosteric site. nih.gov This distinction in molecular mechanism underscores the need for further research into the specific interactions and downstream biological consequences of 17beta-Estradiol 3-(beta-D-glucuronide).

| Property | 17beta-Estradiol 3-(beta-D-glucuronide) | Estradiol 17beta-(beta-D-glucuronide) |

|---|---|---|

| Cholestatic Effect | Non-cholestatic nih.govcaymanchem.com | Cholestatic oup.comnih.gov |

| MRP2 Interaction | Substrate; competitive inhibitor of E217G transport nih.gov | Substrate; binds to transport and allosteric sites nih.gov |

| MRP2 Allosteric Site Activation | No nih.gov | Yes (Positive Cooperativity) nih.gov |

Development of Advanced Methodologies for Comprehensive Metabolomic Profiling

The accurate measurement of 17beta-Estradiol 3-(beta-D-glucuronide) and other estrogen metabolites is crucial for understanding their physiological and pathological roles. Traditional methods like radioimmunoassays often lack the specificity to distinguish between different conjugates and may require enzymatic hydrolysis, which prevents the separate measurement of sulfates and glucuronides. researchgate.net

Modern analytical techniques have overcome these limitations, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) emerging as the most widely used and powerful tool for metabolomic profiling. nih.govmdpi.com Advanced LC-MS/MS methods have been developed to directly, sensitively, and specifically measure estrogen glucuronides in biological matrices like serum without the need for enzymatic deconjugation. nih.gov

One such validated method demonstrated high sensitivity (≥5 pg/mL), accuracy (90-111%), and reproducibility, allowing for the comprehensive profiling of multiple estrogen conjugates simultaneously. nih.gov Application of this methodology revealed distinct profiles in healthy women, with Estrone-3-glucuronide being the major metabolite found during the ovarian follicular phase, followed by 17beta-Estradiol 3-(beta-D-glucuronide). nih.gov These advanced methods are critical for identifying potential new biomarkers in hormone-dependent diseases. nih.gov Other sensitive techniques, such as high-performance liquid chromatography with fluorescence detection (HPLC-FLD), can also be employed for estrogen analysis, though they often require a derivatization step as most estrogens are not intrinsically fluorescent. nih.gov

| Compound | Mean Concentration in Follicular Phase (pg/mL) | Mean Concentration in Postmenopausal Women (pg/mL) |

|---|---|---|

| Estrone-3-glucuronide | 54.0 nih.gov | 30.9 nih.gov |

| 17beta-Estradiol 3-(beta-D-glucuronide) | 10.4 nih.gov | Below limit of quantification nih.gov |

| 2-methoxy-Estrone-3-glucuronide | 7.8 nih.gov | Below limit of quantification nih.gov |

| Estradiol 17beta-(beta-D-glucuronide) | Below limit of quantification nih.gov | Below limit of quantification nih.gov |

Investigation of Inter-species Differences in Metabolic and Transport Processes

Significant inter-species differences exist in the expression and activity of the enzymes and transporters responsible for the metabolism and disposition of estrogens and their conjugates. nih.govmdpi.com These variations are critical considerations in preclinical research, as findings in animal models may not be directly translatable to humans.

Notable species and tissue-specific differences have been identified in the glucuronidation of β-estradiol. nih.gov For example, the kinetics of the formation of estradiol 17-glucuronide vary significantly between humans, rats, and mice in key metabolic organs like the liver, small intestine, and kidney. nih.gov In humans, enzyme kinetics are biphasic in the liver and small intestine, while in the kidney, the kinetics are described by the Hill equation. nih.gov Rats and mice exhibit different patterns, highlighting the complexity of extrapolating metabolic data across species. nih.gov

| Species | Liver | Small Intestine | Kidney |

|---|---|---|---|

| Human | Biphasic Kinetics nih.gov | Biphasic Kinetics nih.gov | Hill Equation nih.gov |

| Rat | Biphasic Kinetics nih.gov | Hill Equation nih.gov | Biphasic Kinetics nih.gov |

| Mouse | Biphasic Kinetics nih.gov | Biphasic Kinetics nih.gov | Biphasic Kinetics nih.gov |

In addition to metabolism, the transport of estrogen glucuronides also shows species specificity. Studies on the transport of estradiol 17β-glucuronide by the MRP2/Mrp2 transporter revealed that the human transporter exhibits cooperative kinetics, whereas the rat transporter follows Michaelis-Menten kinetics. researchgate.netsolvobiotech.com Although this specific research focused on the 17-glucuronide isomer, it is highly probable that similar species-specific differences exist for the transport of 17beta-Estradiol 3-(beta-D-glucuronide), as they are both substrates for MRP2 and other transporters like organic anion-transporting polypeptides (OATPs). nih.govnih.gov A comprehensive characterization of these inter-species differences is essential for the proper interpretation of toxicological and pharmacological studies and for improving the predictive value of animal models in drug development and safety assessment.

Q & A

Q. How do acquired mutations in ABCG2 (e.g., R482G/T) alter transport efficiency of 17beta-Estradiol 3-(beta-D-glucuronide)?

- Methodology : Introduce mutations via site-directed mutagenesis in ABCG2-expressing cell lines. Perform transwell assays with radiolabeled substrate and inhibitors (e.g., Ko143) to quantify efflux ratios. Mutations at R482 reduce methotrexate transport but may retain glucuronide affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.